2-Hydroxy-6-iodobenzoic acid
Overview
Description
2-Hydroxy-6-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 6th position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-iodobenzoic acid can be synthesized through several methods. One common method involves the iodination of salicylic acid (2-hydroxybenzoic acid) using iodine and an oxidizing agent such as potassium iodate. The reaction typically occurs in an acidic medium, such as acetic acid, and is carried out at elevated temperatures to facilitate the iodination process.
Another method involves the diazotization of anthranilic acid followed by a Sandmeyer reaction to introduce the iodine atom at the 6th position. This method requires careful control of reaction conditions to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-iodo-6-oxobenzoic acid.
Reduction: The iodine atom can be reduced to form 2-hydroxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: 2-Iodo-6-oxobenzoic acid.
Reduction: 2-Hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving iodine.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-Iodobenzoic acid: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-Hydroxy-5-iodobenzoic acid: The iodine atom is at the 5th position, leading to different chemical and biological properties.
Uniqueness
2-Hydroxy-6-iodobenzoic acid is unique due to the presence of both the hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-hydroxy-6-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQINMSGNJAAGCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-81-6 | |
Record name | 2-Hydroxy-6-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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